molecular formula C5H8ClF4N B2689773 (2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride CAS No. 2193051-94-2

(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride

Cat. No.: B2689773
CAS No.: 2193051-94-2
M. Wt: 193.57
InChI Key: ABYPTFVDRSVIGM-HJXLNUONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

One common synthetic route includes the following steps :

    Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through various methods, such as cyclization reactions.

    Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the fluorine and trifluoromethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring. Common reagents include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: It is explored for its potential therapeutic effects in treating diseases such as cancer, neurological disorders, and infectious diseases.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of fluorine and trifluoromethyl groups, which contribute to its enhanced stability and biological activity .

Properties

IUPAC Name

(2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYPTFVDRSVIGM-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.